2-(4-Aminophenyl)ethane-1,1,2-tricarbonitrile
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Overview
Description
2-(4-Aminophenyl)ethane-1,1,2-tricarbonitrile is an organic compound with the molecular formula C11H7N3. This compound is characterized by the presence of an aminophenyl group attached to an ethane backbone with three nitrile groups. It is known for its versatility in various chemical reactions and its applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Aminophenyl)ethane-1,1,2-tricarbonitrile typically involves the dimerization of malononitrile in the presence of bases such as sodium hydride or sodium alkoxide . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Dimerization of Malononitrile: Malononitrile is treated with a base to form the dimer, 2-aminopropene-1,1,3-tricarbonitrile.
Reaction with 4-Aminobenzaldehyde: The dimer is then reacted with 4-aminobenzaldehyde under acidic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and pH .
Chemical Reactions Analysis
Types of Reactions
2-(4-Aminophenyl)ethane-1,1,2-tricarbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The aminophenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens and sulfonyl chlorides.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted aminophenyl derivatives.
Scientific Research Applications
2-(4-Aminophenyl)ethane-1,1,2-tricarbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds and dyes.
Biology: Investigated for its potential as a nootropic agent and its ability to mimic nerve growth factors.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of UV-responsive degradable polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2-(4-Aminophenyl)ethane-1,1,2-tricarbonitrile involves its interaction with various molecular targets and pathways. The compound’s aminophenyl group can participate in hydrogen bonding and π-π interactions, influencing its reactivity and biological activity. In medicinal applications, it may target bacterial cell membranes, leading to membrane perturbation and intracellular effects .
Comparison with Similar Compounds
2-(4-Aminophenyl)ethane-1,1,2-tricarbonitrile can be compared with other similar compounds such as:
2-(4-Methoxyphenyl)ethane-1,1,2-tricarbonitrile: Differing by a methoxy group instead of an amino group, affecting its reactivity and applications.
2-(4-Nitrophenyl)ethane-1,1,2-tricarbonitrile: The presence of a nitro group alters its electronic properties and reactivity.
The uniqueness of this compound lies in its versatile reactivity and wide range of applications in various fields of research and industry .
Properties
CAS No. |
156170-45-5 |
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Molecular Formula |
C11H8N4 |
Molecular Weight |
196.21 g/mol |
IUPAC Name |
2-(4-aminophenyl)ethane-1,1,2-tricarbonitrile |
InChI |
InChI=1S/C11H8N4/c12-5-9(6-13)11(7-14)8-1-3-10(15)4-2-8/h1-4,9,11H,15H2 |
InChI Key |
YXLIYSGIOSMNSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C#N)C(C#N)C#N)N |
Origin of Product |
United States |
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